molecular formula C6H7N5O B3021735 2-Amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol CAS No. 72436-99-8

2-Amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol

Cat. No.: B3021735
CAS No.: 72436-99-8
M. Wt: 165.15 g/mol
InChI Key: PQJWDADCCRTLQZ-UHFFFAOYSA-N
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Description

2-Amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol is a nitrogen-rich heterocyclic compound characterized by a fused triazole-pyrimidine scaffold. Its structure features a hydroxyl group at position 7, a methyl group at position 5, and an amino group at position 2. This compound is part of the [1,2,4]triazolo[1,5-a]pyrimidine family, which is renowned for diverse pharmacological activities, including antiparasitic, antimicrobial, and antitumor effects .

Properties

IUPAC Name

2-amino-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N5O/c1-3-2-4(12)11-6(8-3)9-5(7)10-11/h2H,1H3,(H3,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQJWDADCCRTLQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(=N1)N=C(N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90961196
Record name 2-Imino-5-methyl-1,2-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90961196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40775-79-9
Record name NSC509218
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=509218
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Imino-5-methyl-1,2-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90961196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol involves the reaction of 3,5-diamino-1,2,4-triazole with ethyl acetoacetate in the presence of acetic acid. The reaction mixture is refluxed for several hours, followed by cooling and crystallization to obtain the desired product . Another efficient method involves the use of microwave irradiation, which significantly reduces the reaction time and improves the yield .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of microwave-assisted synthesis is particularly advantageous in industrial settings due to its efficiency and eco-friendliness .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

Antiviral Activity
One of the primary areas of interest is the antiviral activity of 2-Amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol. Research has indicated that derivatives of this compound exhibit significant antiviral properties. For instance, studies have shown that it can inhibit viral replication in various viral strains.

Mechanism of Action
The compound's mechanism often involves interference with viral RNA synthesis or protein translation processes, making it a candidate for further development as an antiviral agent.

Case Study: Synthesis and Efficacy
A notable study by Fettouhi et al. (1996) reported the synthesis of ethyl 2-(2-amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)acetate from 3-diamino-1,2,4-triazole and 4-hydroxy-6-methyl-pyran-2-one. This compound demonstrated promising antiviral activity against several viruses in vitro.

Agricultural Applications

Fungicidal Properties
Another significant application is found in agriculture, where this compound has been explored for its fungicidal properties. It has been shown to inhibit the growth of various fungal pathogens affecting crops.

Field Trials
Field trials have demonstrated that formulations containing this compound can enhance crop resilience against fungal infections while minimizing the need for traditional chemical fungicides.

Material Science Applications

Polymer Chemistry
In material science, this compound has been investigated for its potential use in polymer chemistry. Its unique structure allows it to act as a monomer or additive in polymer synthesis.

Properties Enhancement
Research indicates that incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties.

Data Table: Summary of Applications

Application AreaSpecific UseFindings/Notes
PharmaceuticalAntiviral agentInhibits viral replication; effective in vitro
AgriculturalFungicideEffective against crop pathogens; reduces need for chemicals
Material SciencePolymer additiveEnhances thermal stability and mechanical properties

Mechanism of Action

The mechanism of action of 2-Amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It can also interact with nucleic acids, affecting processes like DNA replication and transcription .

Comparison with Similar Compounds

Substituent Effects at Position 5

The substituent at position 5 significantly influences physical properties and bioactivity:

Compound Melting Point (°C) 1H NMR (DMSO-d6, δ) Key Biological Activity
5-Methyl (4a; target compound) 287 8.15 (s, 1H), 2.30 (s, 3H) Antimalarial (PfDHODH inhibition)
5-Trifluoromethyl (4b) 263 8.40 (s, 1H), 8.04 (s, OH) Enhanced lipophilicity
5-Phenyl (compound 2, ) Not reported Not available Anticonvulsant
  • Electronic Effects : The trifluoromethyl group (4b) induces electron-withdrawing effects, lowering the melting point compared to the methyl analog (4a) and altering NMR signals .
  • Bioactivity : The 5-methyl derivative (4a) exhibits potent Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) inhibition, while 5-phenyl analogs demonstrate anticonvulsant properties .

Substituent Effects at Position 7

The hydroxyl group at position 7 allows for derivatization, influencing reactivity and applications:

Compound Substituent at C7 Key Properties/Applications
7-Hydroxyl (target compound) -OH Precursor for chlorination/alkylation
7-Chloro (5a, ) -Cl Enhanced electrophilicity; LCMS m/z 217.30 [M+H+]
7-Alkoxy (3a-3i, ) -OR Improved solubility; anticonvulsant activity
  • Reactivity : The hydroxyl group can be replaced with chlorine via POCl3 (e.g., synthesis of 7-chloro-5-methyl derivatives) or alkylated to form alkoxy derivatives .
  • Electrochemical Behavior: 7-Substituted triazolopyrimidinones (e.g., S1-TP with chloromethyl) exhibit distinct redox potentials, critical for drug candidate optimization .

Substituent Effects at Position 2

The amino group at position 2 distinguishes the target compound from analogs with other substituents:

Compound Substituent at C2 Key Properties/Applications
2-Amino (target compound) -NH2 Hydrogen bonding; antitumor potential
2-Arylamide (5a–v, ) -CONHR Enhanced antitumor activity
  • Antitumor Activity : Arylamide hybrids (e.g., 5a–v) show superior cytotoxicity compared to the parent hydroxyl derivative, highlighting the role of hydrogen-bonding substituents in target engagement .

Biological Activity

2-Amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, including anticancer, antiviral, and anti-inflammatory properties, supported by data tables and recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C6H7N5OC_6H_7N_5O with a molecular weight of 165.15 g/mol. It features a fused triazole-pyrimidine ring system that is crucial for its biological activities. The compound's structural characteristics facilitate interactions with various biological targets.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. The compound has been evaluated against several human cancer cell lines:

CompoundCell LineIC50 (μM)Mechanism of Action
H12MGC-8039.47Inhibits ERK signaling pathway
H12HCT-1169.58Induces apoptosis and G2/M phase arrest
H12MCF-713.1Regulates cell cycle-related proteins

The compound exhibited significant antiproliferative effects and was more potent than the standard drug 5-Fluorouracil (5-Fu) in inhibiting cancer cell growth .

Antiviral Activity

Research indicates that derivatives of the triazolo[1,5-a]pyrimidine scaffold can disrupt viral replication mechanisms. For instance, certain derivatives showed promising activity against influenza virus by inhibiting the RdRP PA-PB1 interaction . The ability to interfere with viral protein interactions suggests potential for developing antiviral therapies.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have also been explored. Compounds derived from this structure demonstrated significant inhibition of COX-2 activity:

CompoundIC50 (μM)Comparison Standard
Compound 50.04 ± 0.09Celecoxib (0.04 ± 0.01)
Compound 60.04 ± 0.02Celecoxib (0.04 ± 0.01)

These findings indicate that the compound may serve as a lead for developing new anti-inflammatory agents .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of derivatives based on the triazolo[1,5-a]pyrimidine core:

  • Synthesis and Evaluation : A study synthesized various derivatives and assessed their antiproliferative activities against multiple cancer cell lines. The most active compounds showed IC50 values significantly lower than those of established chemotherapeutic agents .
  • Mechanistic Insights : Investigations into the mechanism revealed that certain derivatives could induce apoptosis in cancer cells by modulating critical signaling pathways such as ERK and AKT .
  • Structural Activity Relationship (SAR) : Research has established SARs that correlate specific substituents on the triazolo-pyrimidine ring with enhanced biological activity, guiding future synthesis efforts .

Q & A

Q. Table 1: Synthesis Optimization

Catalyst/AdditiveSolventTemp (°C)Yield (%)Reference
TMDPH2O/EtOHRT86
BBr3DCMRT86

Basic: What spectroscopic and analytical methods are critical for characterizing this compound and its derivatives?

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR (400 MHz) confirm regiochemistry via shifts for NH2_2 (~6.5 ppm) and pyrimidine protons (~8.2 ppm) .
  • Microanalysis : Combustion analysis (Perkin-Elmer 240-B) verifies elemental composition (C, H, N) with <0.3% deviation .
  • Mass Spectrometry : High-resolution MS distinguishes isotopic patterns for halogenated analogs (e.g., bromo derivatives) .

Advanced: How can structural modifications (e.g., trifluoromethyl groups) enhance bioactivity, and what methodological challenges arise?

  • Trifluoromethyl substitution : Introduces metabolic stability and lipophilicity, improving enzyme binding (e.g., kinase inhibition). However, synthesis requires hazardous reagents like CF3_3SO3_3Na under inert conditions .
  • Aminoalkyl side chains : Attaching N,N-dimethylethylenediamine via nucleophilic substitution enhances solubility but demands strict pH control to avoid decomposition .

Q. Table 2: Substituent Effects on Bioactivity

SubstituentBioactivity ImpactSynthetic ChallengeReference
CF3_3↑ Enzymatic inhibition potencyToxicity of fluorinating agents
NH2_2↑ Hydrogen bonding with targetsOxidative degradation

Advanced: How should researchers resolve contradictions in reported pharmacological data (e.g., varying IC50_{50}50​ values)?

  • Assay standardization : Inconsistent cell lines (e.g., HepG2 vs. MCF7) and assay protocols (MTT vs. ATP-lite) skew results. Validate using WHO-recommended guidelines .
  • Docking studies : Compare binding modes in kinase domains (e.g., EGFR vs. VEGFR) to explain selectivity variations. For example, bulkier substituents may sterically hinder VEGFR binding .
  • Metabolic profiling : LC-MS/MS identifies metabolites that deactivate the compound in certain models, explaining potency discrepancies .

Advanced: What strategies optimize the compound’s pharmacokinetic profile for CNS applications?

  • LogP optimization : Introduce polar groups (e.g., hydroxyl or carboxylate) to reduce LogP from ~2.5 to <2, enhancing blood-brain barrier penetration .
  • Prodrug design : Mask amino groups with acetyl or tert-butoxycarbonyl (Boc) protections, improving oral bioavailability. Hydrolysis in vivo restores activity .
  • P-glycoprotein inhibition : Co-administer inhibitors like verapamil to mitigate efflux pump-mediated resistance .

Advanced: How do solvent and temperature variations affect regioselectivity in multicomponent reactions?

  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) favor cyclization via stabilization of zwitterionic intermediates, while ethanol/water mixtures reduce side reactions .
  • Temperature control : Reactions at 60°C favor kinetic control (7-substituted products), whereas 100°C shifts to thermodynamic control (5-substituted isomers) .

Q. Table 3: Reaction Condition Impact

ConditionRegioselectivity OutcomeReference
DMF, 60°C7-Substituted isomer dominant
EtOH/H2_2O, 100°C5-Substituted isomer dominant

Basic: What safety precautions are essential when handling this compound?

  • PPE : Use nitrile gloves and fume hoods to prevent dermal/ocular exposure (H315/H319 hazards) .
  • Storage : Store in dark, inert atmospheres (Ar/N2_2) at RT to prevent photodegradation and oxidation .
  • Waste disposal : Neutralize with 10% acetic acid before incineration to avoid toxic byproducts .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
Reactant of Route 2
2-Amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol

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